3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide
Description
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-26-17-10-14(11-18(27-5-2)20(17)28-6-3)21(25)22-15-7-8-16-13(9-15)12-19(24)23-16/h7-11H,4-6,12H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XASZTIGHVWFTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:
Formation of the Oxoindoline Moiety: The oxoindoline structure can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.
Substitution Reactions: The benzamide core is then substituted with ethoxy groups at the 3, 4, and 5 positions. This can be achieved through nucleophilic substitution reactions using ethyl halides in the presence of a base.
Coupling Reaction: Finally, the oxoindoline moiety is coupled with the substituted benzamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxoindoline moiety can be reduced to form a hydroxyindoline derivative.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyindoline derivatives.
Substitution: Formation of new substituted benzamide derivatives.
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Complex Molecules
The compound serves as a valuable building block in organic synthesis. Its triethoxy substitution pattern allows for the introduction of diverse functional groups, facilitating the synthesis of more complex molecules. Researchers utilize it to explore new synthetic pathways and develop novel derivatives with enhanced properties.
Material Science Applications
In material science, 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide is being investigated for its potential use in developing new materials with specific thermal and optical properties. The presence of ethoxy groups can influence the solubility and reactivity of the compound, making it suitable for applications in coatings and polymers.
Anticancer Properties
Recent studies have focused on the compound's potential anticancer activities. Preliminary investigations suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further exploration as a therapeutic agent in oncology.
Enzyme Inhibition Studies
Research has indicated that derivatives of benzamide compounds, including this compound, exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's. These findings suggest potential applications in developing treatments aimed at enhancing cognitive function or slowing disease progression .
Medicinal Chemistry
Therapeutic Agent Development
The compound's ability to interact with various biological targets positions it as a promising candidate for drug development. Its structural characteristics may allow for selective binding to specific receptors or enzymes, potentially leading to novel therapeutic strategies against diseases such as Alzheimer's and cancer .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and target proteins. These studies help elucidate the binding affinities and interaction mechanisms that are crucial for understanding its pharmacological effects .
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit certain protein kinases or interact with apoptotic pathways, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Triethoxy substitution in the target compound introduces steric bulk and lipophilicity compared to smaller substituents (e.g., methoxy or fluoro) .
- Electron-withdrawing groups (e.g., fluoro, cyano, trifluoromethyl) in analogs like 83 and 123 enhance metabolic stability but may reduce solubility .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Melting Points : Compounds with rigid substituents (e.g., imidazole in 73) exhibit higher melting points (>300°C), while fluorinated analogs (e.g., 123) melt at lower temperatures .
- NMR Signatures : Amide NH protons resonate near δ 10.1–10.4 ppm, while aromatic protons vary based on substituent electronic effects .
Biological Activity
3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes an indole derivative linked to a benzamide moiety. The compound's structural characteristics are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₄ |
| Molecular Weight | 304.34 g/mol |
| LogP | 3.10 |
| Solubility | Soluble in DMSO |
Anticancer Activity
The anticancer potential of benzamide derivatives has been extensively documented. For instance:
- Compounds with structural similarities have exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis or cell cycle arrest .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : Some benzamide derivatives have demonstrated potent inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases .
- β-secretase (BACE1) : Inhibitors targeting BACE1 are being researched for their potential in Alzheimer's disease treatment .
Study 1: Antimicrobial Efficacy
A comparative study on benzamide derivatives showed that those with electron-withdrawing groups exhibited enhanced antibacterial activity. The study highlighted the importance of structural modifications in optimizing biological efficacy .
Study 2: Cytotoxicity Assessment
Research on related compounds indicated that certain derivatives significantly increased cell viability in normal cell lines while exhibiting cytotoxic effects on cancer cells. This duality suggests a therapeutic window where the compound can selectively target malignant cells .
Study 3: Enzyme Inhibition Profile
A recent investigation into novel benzamides revealed that some compounds had IC50 values in the nanomolar range for AChE inhibition. This finding positions these compounds as promising candidates for further development in neuropharmacology .
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide to improve yield and purity? A:
- Reaction Parameter Tuning : Adjust reaction conditions such as temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., DMF for nucleophilic substitutions), and stoichiometric ratios of reagents (e.g., coupling agents like EDC/HOBt) to minimize side reactions .
- Catalyst Selection : Use palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) or acid/base catalysts for amide bond formation, as demonstrated in structurally analogous benzamide derivatives .
- Purification Strategies : Employ gradient column chromatography (silica gel or reverse-phase) or recrystallization with solvents like ethanol/water mixtures to isolate high-purity products. LC-MS monitoring during synthesis can identify intermediates requiring optimization .
Structural Characterization
Q: What advanced spectroscopic techniques are essential for confirming the structure of this compound, and how should data interpretation address ambiguities? A:
- Multi-Nuclear NMR : Use H, C, and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the triethoxybenzamide and 2-oxoindolinyl moieties. Pay attention to amide proton deshielding and aromatic splitting patterns .
- HRMS and X-Ray Crystallography : Confirm molecular weight via HRMS (ESI+ mode) and resolve stereochemical ambiguities using single-crystal X-ray diffraction, if crystallizable .
- IR Spectroscopy : Validate carbonyl (C=O) stretches (~1650–1700 cm) and N-H bending (~1550 cm) to confirm amide bond integrity .
Biological Activity Profiling
Q: What methodological considerations are critical when designing in vitro assays to evaluate the biological activity of this compound against specific molecular targets? A:
- Target Selection : Prioritize kinases (e.g., TLK2) or inflammatory enzymes (e.g., PDE-IV) based on structural analogs showing inhibition .
- Assay Conditions : Optimize pH, temperature, and co-solvents (e.g., DMSO ≤0.1% v/v) to maintain compound solubility without disrupting protein function. Include controls like ISO-1 (macrophage migration inhibitor) for comparative studies .
- Dose-Response Curves : Use a logarithmic concentration range (1 nM–100 µM) to determine IC values. Replicate assays ≥3 times to assess reproducibility .
Mechanistic Studies
Q: How can researchers elucidate the mechanism of action of this compound in modulating enzymatic activity? A:
- Kinetic Assays : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the triethoxy group and enzyme active sites (e.g., PDE-IV or TLK2). Validate with mutagenesis studies .
- Cellular Pathway Analysis : Employ Western blotting or qPCR to track downstream biomarkers (e.g., TNF-α reduction for anti-inflammatory activity) .
Data Contradiction Resolution
Q: How should researchers address discrepancies in reported pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound? A:
- Meta-Analysis : Compare experimental variables across studies, including assay type (e.g., cell-free vs. cell-based), species differences (e.g., murine vs. human hepatocytes), and analytical methods (e.g., HPLC vs. LC-MS/MS) .
- In Silico PK Modeling : Use tools like GastroPlus to simulate absorption/distribution differences due to logP (octanol-water partition coefficient) variations caused by ethoxy substituents .
- Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., fixed dosing intervals, uniform animal models) to isolate confounding factors .
Structure-Activity Relationship (SAR) Analysis
Q: What strategies are effective in conducting SAR studies for derivatives of this compound to identify key functional groups influencing bioactivity? A:
- Fragment Replacement : Systematically modify the triethoxybenzamide (e.g., replace ethoxy with methoxy or halogen groups) and 2-oxoindolinyl (e.g., substituents at position 5) moieties. Assess changes in IC values .
- 3D-QSAR Modeling : Build CoMFA or CoMSIA models using activity data from analogs to predict regions requiring steric/electronic optimization .
- Pharmacophore Mapping : Identify critical hydrogen bond donors/acceptors (e.g., amide carbonyl, indolinone oxygen) using software like Schrödinger’s Phase .
Stability and Degradation Pathways
Q: What methodologies can identify degradation products and improve the stability of this compound under physiological conditions? A:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (HO) to simulate shelf-life and in vivo conditions. Analyze degradation via UPLC-PDA-MS .
- pH-Dependent Stability : Conduct kinetic studies in buffers (pH 1–10) to identify labile bonds (e.g., amide hydrolysis under acidic conditions). Stabilize via prodrug strategies (e.g., esterification) .
Toxicity Profiling
Q: How should researchers design studies to evaluate the in vitro and in vivo toxicity of this compound? A:
- Cytotoxicity Screening : Use MTT assays on HEK293 or HepG2 cells, comparing IC values against therapeutic targets to establish selectivity indices .
- Genotoxicity Assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells to assess DNA damage potential .
- Rodent Toxicity Studies : Administer escalating doses (10–100 mg/kg) in Sprague-Dawley rats over 28 days, monitoring liver/kidney function (ALT, BUN) and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
